molecular formula C13H14F2N2O3 B2975198 N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 839682-58-5

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2975198
CAS No.: 839682-58-5
M. Wt: 284.263
InChI Key: QWYNKWIRUVHWBK-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a tetrahydrofuran (THF)-linked methyl group at the N2 position. The 2,4-difluorophenyl moiety is a common pharmacophore in pharmaceuticals due to its electron-withdrawing properties, which enhance metabolic stability and improve binding affinity to target proteins . The tetrahydrofuran (THF) substituent may contribute to increased solubility compared to purely aromatic substituents, as oxygen-containing heterocycles often improve pharmacokinetic properties .

Oxalamides are versatile scaffolds known for their diverse biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties. The specific substitution pattern of this compound positions it as a candidate for further investigation in therapeutic or industrial applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNKWIRUVHWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under controlled conditions to yield the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the oxalamide bridge can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Antiviral Activity

For example, Compound 21 () showed potent HIV entry inhibition (IC₅₀: 0.8 µM), attributed to the thiazol-piperidine group enhancing target binding . In contrast, the THF-methyl group in the queried compound may prioritize solubility over direct antiviral efficacy, though this requires experimental validation.

Flavor Enhancement

S336 () exemplifies oxalamides optimized for flavor applications. Its 2,4-dimethoxybenzyl and pyridyl groups mimic umami taste receptors (hTAS1R1/hTAS1R3), achieving regulatory approval as a food additive. The difluorophenyl and THF groups in the queried compound lack the electron-donating methoxy or aromatic pyridyl moieties critical for flavor receptor activation, suggesting divergent applications .

Enzyme Inhibition

Adamantane-containing oxalamides () inhibit soluble epoxide hydrolase (sEH), a target in inflammatory diseases. The rigid adamantyl group enhances hydrophobic interactions with the enzyme’s active site, while benzyloxy groups modulate selectivity.

Metabolic and Toxicological Profiles

  • S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a structural analog, inhibited CYP3A4 by 51% at 10 µM, highlighting substituent-dependent metabolic risks .
  • The 2,4-difluorophenyl group in the queried compound may reduce metabolic degradation compared to non-halogenated analogs, but its CYP inhibition profile is unknown.

Physicochemical Properties

  • Solubility : THF-containing derivatives (e.g., the queried compound) are hypothesized to exhibit higher aqueous solubility than purely aromatic analogs like S336 .
  • Synthetic Accessibility : Compounds with simple alkyl or benzyl groups (e.g., S336) are synthesized in higher yields (39–58%) compared to heterocyclic hybrids (e.g., Compound 21: 58% yield) .

Biological Activity

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a difluorophenyl moiety and a tetrahydrofuran substituent linked through an oxalamide functional group. These characteristics suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

  • Molecular Formula : C13H14F2N2O3
  • Molecular Weight : 284.26 g/mol
  • CAS Number : 899748-93-7

The presence of fluorine atoms enhances the compound's lipophilicity, which may influence its bioactivity and pharmacokinetics. The oxalamide structure is significant in biochemical interactions, particularly as enzyme inhibitors or modulators.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxalamide linkage.
  • Introduction of the difluorophenyl group.
  • Functionalization of the tetrahydrofuran moiety.

Enzyme Inhibition

Research indicates that oxalamides can act as enzyme inhibitors, impacting various metabolic pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, potentially affecting glycolytic pathways crucial for tumor growth .

Cytotoxicity Studies

In vitro assays have demonstrated that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For instance, fluorinated analogs have shown lower IC50 values compared to non-fluorinated counterparts, indicating higher potency in inhibiting cell proliferation under hypoxic conditions .

Case Studies

  • Cancer Metabolism Targeting : A study evaluated the effects of fluorinated oxalamides on glioblastoma cells, revealing that these compounds effectively inhibit glycolysis and induce apoptosis in cancer cells. The mechanism involves modulation of hexokinase activity, a key enzyme in glycolysis .
  • Autoimmune Disease Models : Another investigation into related compounds demonstrated their efficacy as RORγt inverse agonists in mouse models for autoimmune diseases like rheumatoid arthritis. This suggests a broader therapeutic potential for oxalamides beyond oncology .

Comparative Analysis

Compound NameStructureBiological ActivityReferences
This compoundStructureEnzyme inhibition, cytotoxicity against cancer cells
2-Deoxy-D-glucose (analog)StructureGlycolytic inhibition in GBM cells
RORγt Inverse AgonistsStructureTreatment for autoimmune diseases

Q & A

Q. What are the recommended synthetic routes and purification methods for N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?

The synthesis typically involves coupling substituted amines with oxalyl chloride derivatives. For example:

  • Step 1 : React 2,4-difluoroaniline with ethyl oxalyl chloride in dichloromethane (DCM) under anhydrous conditions at 0–5°C, followed by warming to room temperature.
  • Step 2 : Introduce (tetrahydrofuran-2-yl)methylamine via a nucleophilic substitution or coupling reaction, often using catalysts like DMAP or HOBt.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) or reverse-phase HPLC for stereoisomer separation .
  • Yield Optimization : Vary reaction time (12–48 hrs) and temperature (RT to 60°C). Yields for similar oxalamides range from 35% to 58% depending on stereochemistry and substituent compatibility .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • LC-MS/APCI+ : Confirm molecular weight (e.g., observed m/z 425.86 [M+H+] for a related compound) .
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.41–7.82 ppm for difluorophenyl), tetrahydrofuran methylene protons (δ 3.56–4.75 ppm), and oxalamide NH peaks (δ 8.35–10.75 ppm). Use DMSO-d6 or CDCl3 at elevated temperatures (50°C) to resolve broadening .
  • HPLC Purity : Achieve >95% purity using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and THF; poorly soluble in water. Pre-saturate buffers with DMSO (<1% v/v) for in vitro assays .
  • Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis. Stability in PBS (pH 7.4) is >24 hrs at 4°C but degrades rapidly at 37°C (~50% degradation in 6 hrs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antiviral activity?

  • Key Modifications : Replace the tetrahydrofuran group with piperidine or morpholine rings to assess steric/electronic effects on HIV entry inhibition (IC50 comparisons). For example, piperidine analogs showed 3-fold higher potency in CD4-binding assays .
  • Bioisosteres : Substitute the difluorophenyl group with chlorophenyl or methoxyphenyl to evaluate hydrophobic interactions. Chlorophenyl derivatives exhibited better target engagement in SPR assays .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Antiviral Assays : Use TZM-bl cells infected with pseudotyped HIV-1 (clade B/C) to measure EC50 values. Include controls like BNM-III-170 (a known CD4-mimetic inhibitor) .
  • Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assays (48–72 hrs). CC50 values for related oxalamides exceed 100 µM, indicating low toxicity .

Q. How can computational modeling improve the design of analogs?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with HIV-1 gp120. Focus on residues Phe43, Asp368, and Trp427 in the CD4-binding pocket .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the oxalamide core and gp120 .

Q. How should researchers address contradictions in reported bioactivity data?

  • Batch Variability : Re-synthesize compounds under standardized conditions (e.g., inert atmosphere, HPLC-grade solvents) to exclude degradation artifacts .
  • Assay Validation : Cross-validate IC50 values using orthogonal methods (e.g., ELISA for viral p24 vs. luciferase-based TZM-bl assays) .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Deuterium Labeling : Replace labile hydrogens in the tetrahydrofuran group to slow CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or phosphate groups on the oxalamide nitrogen to improve oral bioavailability .

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